2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline
Overview
Description
2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline is an organic compound that features both an ethylsulfonyl group and a piperidinyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the desired transformations .
Industrial Production Methods
Industrial production of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline may involve large-scale sulfonation and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidinyl group may influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinyl)aniline: Lacks the ethylsulfonyl group but shares the piperidinyl group.
3-Nitro-4-(1-piperidinyl)aniline: Contains a nitro group instead of an ethylsulfonyl group.
Uniqueness
2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline is unique due to the presence of both the ethylsulfonyl and piperidinyl groups, which can confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-ethylsulfonyl-5-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-7-6-11(10-12(13)14)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBWJLQBZUEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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